molecular formula C23H20O2 B14297453 (1-Methylbicyclo[2.2.2]octa-2,5-diene-2,3-diyl)bis(phenylmethanone) CAS No. 111950-91-5

(1-Methylbicyclo[2.2.2]octa-2,5-diene-2,3-diyl)bis(phenylmethanone)

Cat. No.: B14297453
CAS No.: 111950-91-5
M. Wt: 328.4 g/mol
InChI Key: WZBLQXQRTLGJQV-UHFFFAOYSA-N
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Description

1-Methyl-2,3-dibenzoylbicyclo[2.2.2]octa-2,5-diene is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.2]octa-2,5-diene family, which is known for its stability and reactivity. The presence of methyl and benzoyl groups further enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,3-dibenzoylbicyclo[2.2.2]octa-2,5-diene typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction between a diene and a dienophile under controlled conditions yields the desired bicyclo[2.2.2]octa-2,5-diene framework.

Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as recrystallization or chromatography. The reaction conditions, including temperature, pressure, and catalysts, are optimized to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2,3-dibenzoylbicyclo[2.2.2]octa-2,5-diene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-2,3-dibenzoylbicyclo[2.2.2]octa-2,5-diene has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-2,3-dibenzoylbicyclo[2.2.2]octa-2,5-diene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The presence of benzoyl groups can enhance its binding affinity and specificity .

Comparison with Similar Compounds

    2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene: Similar structure but lacks the methyl group.

    1,4-Dimethylbicyclo[2.2.2]octa-2,5-diene: Similar structure but lacks the benzoyl groups.

    Bicyclo[2.2.2]octa-2,5-diene: The parent compound without any substituents.

Uniqueness: 1-Methyl-2,3-dibenzoylbicyclo[2.2.2]octa-2,5-diene stands out due to the presence of both methyl and benzoyl groups, which confer unique chemical properties and reactivity.

Properties

CAS No.

111950-91-5

Molecular Formula

C23H20O2

Molecular Weight

328.4 g/mol

IUPAC Name

(3-benzoyl-4-methyl-2-bicyclo[2.2.2]octa-2,5-dienyl)-phenylmethanone

InChI

InChI=1S/C23H20O2/c1-23-14-12-16(13-15-23)19(21(24)17-8-4-2-5-9-17)20(23)22(25)18-10-6-3-7-11-18/h2-12,14,16H,13,15H2,1H3

InChI Key

WZBLQXQRTLGJQV-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(C=C1)C(=C2C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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